Cas no 1805008-45-0 (2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine)

2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine is a fluorinated pyridine derivative with a reactive nitro group and amino functionality, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (nitro, chloro, difluoromethyl) and electron-donating (amino) groups allows for selective functionalization, enabling applications in pharmaceuticals and agrochemicals. Its difluoromethyl group enhances metabolic stability, while the nitro group facilitates further derivatization via reduction or nucleophilic substitution. The compound’s structural features make it valuable for constructing heterocyclic scaffolds, particularly in the development of bioactive molecules. High purity and consistent reactivity ensure reliable performance in synthetic workflows.
2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine structure
1805008-45-0 structure
Product Name:2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine
CAS No:1805008-45-0
MF:C6H4ClF2N3O2
MW:223.564666748047
CID:4854011
Update Time:2025-10-18

2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine
    • Inchi: 1S/C6H4ClF2N3O2/c7-4-3(12(13)14)1-2(5(8)9)6(10)11-4/h1,5H,(H2,10,11)
    • InChI Key: ZXIGUIYPYNVIHI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(F)F)C(N)=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.7

2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029068908-1g
2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine
1805008-45-0 97%
1g
$1,504.90 2022-04-01

2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine Related Literature

Additional information on 2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine

2-Amino-6-Chloro-3-(Difluoromethyl)-5-Nitropyridine: A Comprehensive Overview

2-Amino-6-chloro-3-(difluoromethyl)-5-nitropyridine, identified by the CAS number 1805008-45-0, is a complex organic compound with significant applications in various fields of chemistry and material science. This compound, characterized by its pyridine ring structure, has garnered attention due to its unique properties and potential uses in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials and pharmaceutical agents, making it a subject of interest for researchers worldwide.

The molecular structure of 2-amino-6-chloro-3-(difluoromethyl)-5-nitropyridine consists of a pyridine ring with substituents at positions 2, 3, 4, and 6. The amino group at position 2, the chloro group at position 6, the difluoromethyl group at position 3, and the nitro group at position 5 create a highly functionalized molecule. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and stability. Recent research has focused on understanding how these groups interact to influence the compound's behavior in different chemical environments.

In terms of synthesis, 2-amino-6-chloro-3-(difluoromethyl)-5-nitropyridine is typically prepared through multi-step reactions involving nitration, chlorination, and fluorination processes. The synthesis pathway often involves intermediates such as picryl chloride and difluoroalkylation agents. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. These improvements are particularly important for applications in the pharmaceutical industry, where high-purity compounds are essential.

The application of CAS No. 1805008-45-0 extends into several domains. In agriculture, it has been explored as a potential precursor for herbicides due to its ability to inhibit specific enzymes involved in plant growth. In the pharmaceutical sector, researchers are investigating its potential as an intermediate in drug synthesis, particularly in the development of anti-inflammatory and antiviral agents. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Recent studies have also delved into the environmental impact of 2-amino-6-chloro-3-(difluoromethyl)-5-nitropyridine. Researchers are examining its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Understanding these aspects is crucial for ensuring sustainable practices and minimizing ecological risks associated with its production and application.

In conclusion, 2-amino-6-chloro-3-(difluoromethyl)-5-nitropyridine (CAS No. 1805008-45-0) stands out as a versatile compound with promising applications across multiple industries. Its unique structure and functional groups make it a valuable tool in chemical synthesis and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological innovations.

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